Enantiomer-Specific Quantitation Versus Racemic Deuterated Standards
R (-) Tolperisone-d10 enables enantiomer-specific quantitation that racemic tolperisone-d10 cannot provide. In rats administered racemic tolperisone (10 mg/kg IV), plasma concentrations of l-tolperisone were significantly higher than d-tolperisone at 5, 15, and 30 minutes post-dose, and mutual chiral inversion occurs when either enantiomer is administered alone [1]. This stereoselective disposition necessitates enantiomer-specific internal standards for accurate bioanalysis, a requirement met only by enantiopure deuterated standards such as R (-) Tolperisone-d10.
| Evidence Dimension | Plasma concentration difference between enantiomers |
|---|---|
| Target Compound Data | l-tolperisone plasma concentration significantly higher than d-tolperisone at 5, 15, and 30 min post-dose |
| Comparator Or Baseline | d-tolperisone plasma concentration (lower) |
| Quantified Difference | Statistically significant difference (p < 0.05) at three time points |
| Conditions | Rat model; 10 mg/kg IV bolus of racemic tolperisone |
Why This Matters
Procurement of R (-) Tolperisone-d10 specifically supports stereoselective studies; racemic tolperisone-d10 cannot differentiate enantiomer-specific pharmacokinetics or inversion.
- [1] T. Yokoyama, K. Fukuda, S. Mori, M. Ogawa, K. Nagasawa. Determination of tolperisone enantiomers in plasma and their disposition in rats. Chemical and Pharmaceutical Bulletin. 1992; 40(1): 272-274. View Source
